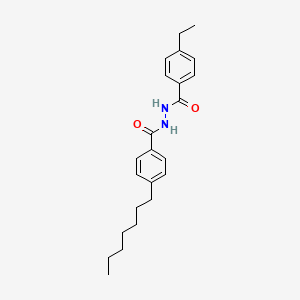![molecular formula C16H15Cl2N3O4 B4845554 N-[1-(2,4-dichlorophenyl)ethyl]-N'-(2-methoxy-4-nitrophenyl)urea](/img/structure/B4845554.png)
N-[1-(2,4-dichlorophenyl)ethyl]-N'-(2-methoxy-4-nitrophenyl)urea
Descripción general
Descripción
N-[1-(2,4-dichlorophenyl)ethyl]-N'-(2-methoxy-4-nitrophenyl)urea, also known as Diuron, is a widely used herbicide that belongs to the class of substituted ureas. It was first introduced in the 1950s and has since become a common ingredient in many commercial herbicides. Diuron is used to control weeds in a variety of crops, including cotton, sugarcane, and citrus fruits.
Mecanismo De Acción
N-[1-(2,4-dichlorophenyl)ethyl]-N'-(2-methoxy-4-nitrophenyl)urea works by inhibiting the photosynthetic electron transport chain in plants. Specifically, it binds to the D1 protein in photosystem II, which disrupts the transfer of electrons and ultimately leads to the production of reactive oxygen species. This oxidative stress causes damage to the plant's chloroplasts and leads to its death.
Biochemical and Physiological Effects
Studies have shown that N-[1-(2,4-dichlorophenyl)ethyl]-N'-(2-methoxy-4-nitrophenyl)urea can have negative effects on non-target organisms, including aquatic plants and animals. It has been shown to inhibit the growth of certain aquatic plants and can also accumulate in the tissues of fish and other aquatic organisms. Additionally, N-[1-(2,4-dichlorophenyl)ethyl]-N'-(2-methoxy-4-nitrophenyl)urea has been found to have toxic effects on certain soil microorganisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(2,4-dichlorophenyl)ethyl]-N'-(2-methoxy-4-nitrophenyl)urea is a widely used herbicide that has been extensively studied in laboratory experiments. Its effectiveness against a wide range of weeds makes it a useful tool for researchers studying plant physiology and ecology. However, its potential negative effects on non-target organisms must be taken into consideration when designing experiments.
Direcciones Futuras
There are several potential future directions for research on N-[1-(2,4-dichlorophenyl)ethyl]-N'-(2-methoxy-4-nitrophenyl)urea. One area of interest is the development of more environmentally friendly herbicides that are less harmful to non-target organisms. Additionally, there is a need for further research on the potential long-term effects of N-[1-(2,4-dichlorophenyl)ethyl]-N'-(2-methoxy-4-nitrophenyl)urea on soil and aquatic ecosystems. Finally, there is a need for more research on the potential health effects of exposure to N-[1-(2,4-dichlorophenyl)ethyl]-N'-(2-methoxy-4-nitrophenyl)urea in humans and animals.
Aplicaciones Científicas De Investigación
N-[1-(2,4-dichlorophenyl)ethyl]-N'-(2-methoxy-4-nitrophenyl)urea has been extensively studied for its herbicidal properties and has been found to be highly effective against a wide range of weeds. It works by inhibiting photosynthesis in plants, which leads to their death. N-[1-(2,4-dichlorophenyl)ethyl]-N'-(2-methoxy-4-nitrophenyl)urea has also been studied for its potential use in controlling algae blooms in freshwater bodies.
Propiedades
IUPAC Name |
1-[1-(2,4-dichlorophenyl)ethyl]-3-(2-methoxy-4-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O4/c1-9(12-5-3-10(17)7-13(12)18)19-16(22)20-14-6-4-11(21(23)24)8-15(14)25-2/h3-9H,1-2H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQRYOVYWVLTKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)NC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2,4-Dichlorophenyl)ethyl]-3-(2-methoxy-4-nitrophenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3-methoxybenzyl)-1-(2-methoxyphenyl)-5,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4845472.png)


![5-[(2,4-difluorophenoxy)methyl]-N-(4-fluorobenzyl)-N-methyl-3-isoxazolecarboxamide](/img/structure/B4845490.png)
![3-{[2-(difluoromethyl)-1H-benzimidazol-1-yl]methyl}-N-methyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4845502.png)
![1-(2-ethylbutanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B4845511.png)
![1'-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4845517.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B4845519.png)
![3-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B4845525.png)
![N-isobutyl-1-methyl-4-({5-[(2-nitrophenoxy)methyl]-2-furoyl}amino)-1H-pyrazole-5-carboxamide](/img/structure/B4845536.png)

![(3-bromo-4-methoxybenzyl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B4845539.png)
![7-cycloheptyl-8,9-dimethyl-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4845545.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B4845553.png)